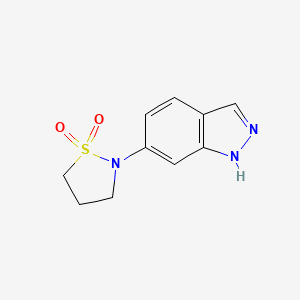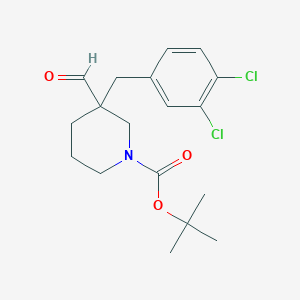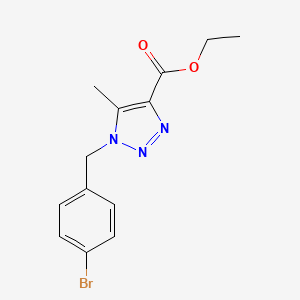![molecular formula C8H8N2O B1325023 (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol CAS No. 1015609-51-4](/img/structure/B1325023.png)
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Descripción general
Descripción
“(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol” is a chemical compound with the empirical formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been studied for its potential activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol”, involves targeting FGFRs, which is considered an attractive strategy for cancer therapy . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group that could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .
Molecular Structure Analysis
The molecular weight of “(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol” is 148.16 . The SMILES string for this compound is OCc1cnc2cc[nH]c2c1 .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol”, have shown potent activities against FGFR1, 2, and 3 . These compounds have been found to inhibit cell proliferation and induce apoptosis .
Physical And Chemical Properties Analysis
“(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol” is a solid compound . More detailed physical and chemical properties are not available in the retrieved data.
Aplicaciones Científicas De Investigación
FGFR4 Inhibition for Cancer Treatment
The compound (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol and its derivatives have been studied as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is known to have potent anti-proliferative activity against Hep3B cells, a type of liver cancer cell. This suggests potential applications in the development of cancer therapies targeting FGFR4 .
2. Anti-Migration and Anti-Invasion for Cancer Therapy Derivatives of this compound have been evaluated for their effects on the migration and invasion abilities of cancer cells, specifically 4T1 cells, which are a model for breast cancer. The transwell chamber assay was used to assess these properties, indicating potential use in preventing cancer metastasis .
3. Interaction with PI3K in Breast Cancer Research has found that certain derivatives may interact with Phosphoinositide 3-kinases (PI3K), which are key regulators in the growth and survival of breast cancer cells. This interaction could be significant in understanding resistance to endocrine therapy and chemotherapy in breast cancer treatment .
Human Neutrophil Elastase (HNE) Research
The compound has also been used as a new scaffold in research targeting human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. This suggests potential applications in developing treatments for conditions involving HNE .
Synthetic Approaches for Pyrrolopyrazine Derivatives
Synthetic methods involving (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol have been developed for creating pyrrolopyrazine derivatives. These methods include one-pot synthesis and oxidative ring-opening processes, which are important for pharmaceutical chemistry and drug design .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit fibroblast growth factor receptors (fgfrs) , which play essential roles in various types of tumors .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit fgfrs . These inhibitors typically work by binding to the receptor and preventing its activation, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Fgfr inhibitors generally inhibit dna replication and mitosis and promote dna repair, recombination, and apoptosis .
Safety and Hazards
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-4,9,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEOXCPRDIGDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640155 | |
| Record name | (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol | |
CAS RN |
1015609-51-4 | |
| Record name | (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)

![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)

![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)
![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)
![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

